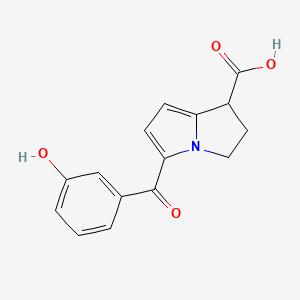
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is a complex organic compound that features a pyrrolizine ring system substituted with a hydroxybenzoyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-hydroxybenzoyl chloride, which can be synthesized from 3-hydroxybenzoic acid through a reaction with thionyl chloride . This intermediate is then reacted with a suitable pyrrolizine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(3-Ketobenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
Reduction: Formation of 5-(3-Hydroxybenzyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxybenzoyl group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolizine ring system can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-Hydroxybenzoic acid: A simpler compound with similar functional groups but lacking the pyrrolizine ring.
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid: Lacks the hydroxybenzoyl group but shares the pyrrolizine ring system.
5-(3-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
5-(3-Hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid is unique due to the combination of the hydroxybenzoyl group and the pyrrolizine ring system, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
属性
CAS 编号 |
96327-42-3 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
5-(3-hydroxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO4/c17-10-3-1-2-9(8-10)14(18)13-5-4-12-11(15(19)20)6-7-16(12)13/h1-5,8,11,17H,6-7H2,(H,19,20) |
InChI 键 |
UWZMVFOQEGRQRN-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=CC=C2C(=O)C3=CC(=CC=C3)O)C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


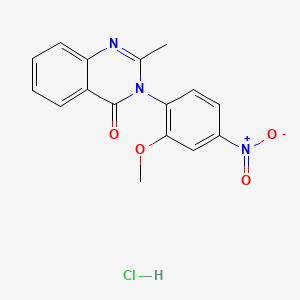
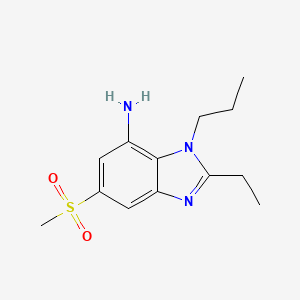
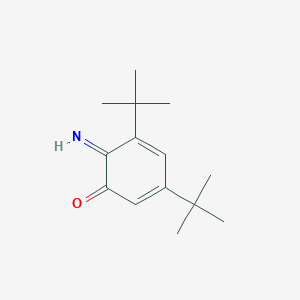
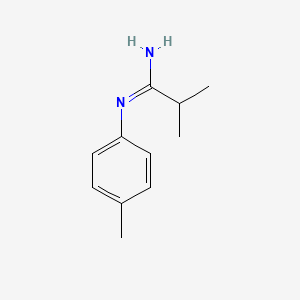
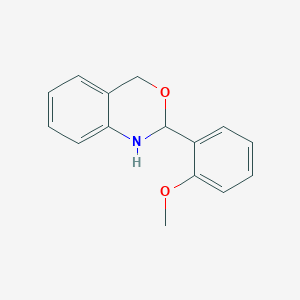

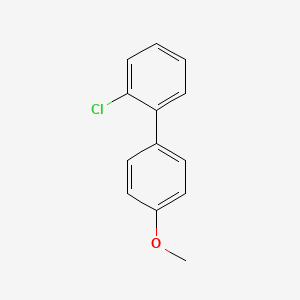
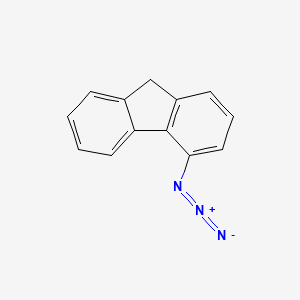
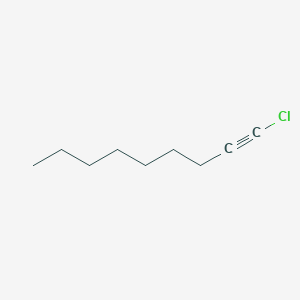
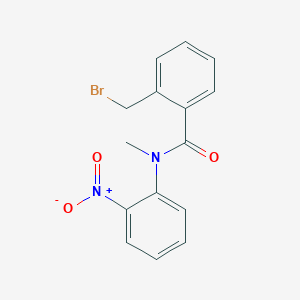
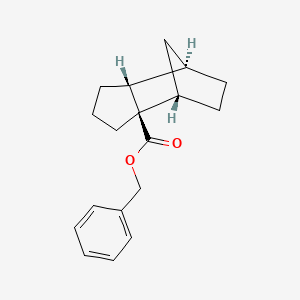
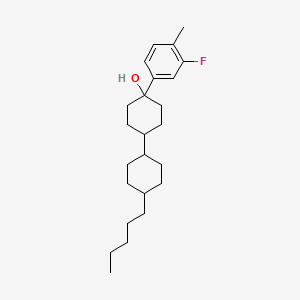

![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
